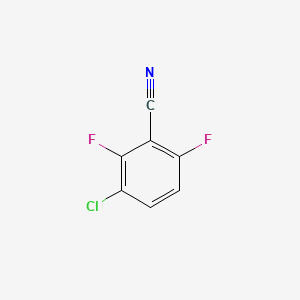

3-Chloro-2,6-difluorobenzonitrile

Description

Properties

IUPAC Name |

3-chloro-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYALCKFGISNFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524824 | |

| Record name | 3-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86225-73-2 | |

| Record name | 3-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzonitrile via Halogen Exchange

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-chloro-2,6-difluorobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,3,6-trichlorobenzonitrile. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) process. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and analyzes the critical process parameters that govern reaction efficiency and yield. By grounding the protocol in mechanistic principles, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific applications.

Introduction: Strategic Importance of Fluorinated Benzonitriles

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the life sciences. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] this compound is a key building block for synthesizing more complex molecules, serving as a crucial intermediate for various agricultural chemicals and medicines.[2][3] Its precursor, 2,3,6-trichlorobenzonitrile, provides a direct and efficient route to this valuable compound through a selective double halogen exchange reaction.

The synthesis detailed herein focuses on the conversion of 2,3,6-trichlorobenzonitrile to this compound. This process is a classic example of the Halex reaction, which is widely employed on an industrial scale for the production of fluoroaromatic compounds.[4][5][6]

Synthetic Strategy: The Halogen Exchange (Halex) Reaction

The conversion relies on the nucleophilic displacement of two chlorine atoms on the aromatic ring of 2,3,6-trichlorobenzonitrile with fluorine atoms. This transformation is achieved by heating the starting material with an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] This pathway is distinct from electrophilic aromatic substitution and is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

Key Mechanistic Steps:

-

Nucleophilic Attack: The fluoride ion (F⁻), the nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The nitrile group (-CN) is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack by reducing electron density, particularly at the ortho and para positions.

-

Formation of a Meisenheimer Complex: The attack of the fluoride ion leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitrile group, which stabilizes this otherwise high-energy intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

This process occurs sequentially for the chlorine atoms at positions 2 and 6, leading to the desired product. The chlorine at position 3 remains intact under these conditions, demonstrating the regioselectivity of the reaction.

Logical Flow of the SNAr Mechanism

Caption: SNAr mechanism for the fluorination of 2,3,6-trichlorobenzonitrile.

Analysis of Key Reaction Parameters

The success of the Halex reaction is critically dependent on the careful selection of several parameters.

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most commonly used reagent. Its effectiveness is hampered by its high lattice energy and low solubility in organic solvents.[4] Therefore, the reaction is typically heterogeneous. More soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be used but are often more expensive.[5] For industrial applications, KF remains the most cost-effective choice.

-

Solvent: The choice of solvent is paramount. High-boiling, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are required.[2][3][5] These solvents serve multiple purposes:

-

They can dissolve the organic substrate (2,3,6-trichlorobenzonitrile).

-

They possess high boiling points, allowing the reaction to be conducted at the high temperatures (170-220°C) necessary to overcome the activation energy.[3][8]

-

They can partially solvate the potassium cation, which slightly increases the concentration and nucleophilicity of the "bare" fluoride anion in the solution.

-

-

Temperature: High temperatures, typically in the range of 170°C to 220°C, are essential for driving the reaction forward at a practical rate.[3][8] The temperature must be carefully controlled to prevent decomposition of the solvent or starting material and to minimize the formation of byproducts.

-

Catalysts (Optional Enhancement): While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate.[9] PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the reaction occurs.[9][10] This increases the effective concentration of the nucleophile in the reaction medium, potentially allowing for lower reaction temperatures or shorter reaction times.[9]

Detailed Experimental Protocol

The following protocol is a synthesis based on established procedures found in the patent literature, which report high yields and purity.[2][3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,3,6-Trichlorobenzonitrile | 206.46 | 20.6 g | 0.10 | Starting material |

| Anhydrous Potassium Fluoride | 58.10 | 13.9 g | 0.24 | Fluorinating agent (spray-dried) |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 g (approx. 97 mL) | - | Anhydrous, high-purity solvent |

Step-by-Step Procedure

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Charging Reagents: To the flask, add 2,3,6-trichlorobenzonitrile (20.6 g) and N-methyl-2-pyrrolidone (100 g). Stir the mixture until the solid is completely dissolved.

-

Addition of Fluoride: Add anhydrous potassium fluoride (13.9 g) to the solution. The mixture will be a slurry.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 190°C. Maintain this temperature for 4 hours.[2] Monitor the reaction progress by gas chromatography (GC) if desired.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solid precipitate, which consists of potassium chloride (KCl) byproduct and unreacted potassium fluoride.

-

Product Isolation (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel. Add water to induce phase separation. The organic product, this compound, will form a separate oil phase.

-

Purification: Separate the oil phase. The product can be purified by vacuum distillation. Collect the fraction boiling at 95°C under 11 mmHg pressure.[2][3]

-

Solvent Recovery: The aqueous phase, containing the NMP, can be distilled to recover the solvent for reuse, an important consideration for process efficiency and green chemistry.[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results and Conclusion

Following this protocol, the synthesis of this compound from 2,3,6-trichlorobenzonitrile can be achieved with high efficiency. Published examples report chemical yields of approximately 95-96%.[2][3] The final product is a novel compound that serves as a versatile intermediate for further chemical transformations.[2][3]

This technical guide has detailed a robust and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and the critical role of reaction parameters such as solvent and temperature, researchers can confidently execute this procedure. The Halex reaction remains a powerful and economically viable tool for the introduction of fluorine into aromatic systems, enabling the development of new and improved molecules for the pharmaceutical and agrochemical sectors.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction | Semantic Scholar [semanticscholar.org]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 9. ijirset.com [ijirset.com]

- 10. alfachemic.com [alfachemic.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorobenzonitrile (CAS: 86225-73-2)

Introduction: Situating a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogens can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this class, 3-Chloro-2,6-difluorobenzonitrile stands out as a versatile intermediate. Its trifunctionalized phenyl ring—featuring a nitrile group and a specific arrangement of chloro and fluoro substituents—offers multiple avenues for synthetic elaboration.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind these properties, offering practical protocols and contextualizing the data's implications for research and development. By understanding the fundamental characteristics of this compound, scientists can better leverage its synthetic potential and anticipate its behavior in experimental and biological systems.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is systematically identified by the following descriptors.

| Identifier | Value | Source |

| CAS Number | 86225-73-2 | [1] |

| Molecular Formula | C₇H₂ClF₂N | [1] |

| Molecular Weight | 173.55 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzonitrile, 3-chloro-2,6-difluoro- | [1] |

| InChI Key | QYALCKFGISNFMJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)F)Cl | [1] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent Nodes N_sub [label="N", fontcolor="#4285F4"]; C_nitrile [label="C", fontcolor="#4285F4"]; F1_sub [label="F", fontcolor="#34A853"]; Cl_sub [label="Cl", fontcolor="#EA4335"]; F2_sub [label="F", fontcolor="#34A853"]; H1_sub [label="H"]; H2_sub [label="H"];

// Benzene Ring Edges (alternating double bonds) C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

// Substituent Edges C1 -- C_nitrile; C_nitrile -- N_sub [style=triple, len=0.8]; C2 -- F1_sub; C3 -- Cl_sub; C4 -- H1_sub; C5 -- H2_sub; C6 -- F2_sub;

// Positioning (using pos attribute for neato) C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; C_nitrile [pos="0,2.2!"]; N_sub [pos="0,3.0!"]; F1_sub [pos="-2,1.2!"]; Cl_sub [pos="-2,-1.2!"]; H1_sub [pos="0,-2.2!"]; H2_sub [pos="2,-1.2!"]; F2_sub [pos="2,1.2!"]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various environments.

| Property | Value / Description | Implication for Researchers | Source |

| Physical State | Colorless to light yellow liquid at room temperature. | Facilitates handling and dispensing by volume; no need for dissolution from a solid state for reactions. | [2] |

| Boiling Point | 198 °C at 760 mmHg | The compound is sufficiently volatile for purification by distillation and analysis by gas chromatography (GC). Its relatively high boiling point suggests low vapor pressure at ambient temperatures, reducing inhalation risk during handling. | [3][4][5] |

| Melting Point | Data not available; exists as a liquid at room temperature. | The melting point is below standard ambient temperature. For sub-ambient applications, further characterization would be required to determine the freezing point. | [6][7] |

| Water Solubility | 0.019 g/L (25 °C); practically insoluble. | Poses significant challenges for aqueous biological assays and formulation. Requires the use of organic co-solvents (e.g., DMSO, DMF) for stock solutions. Purification may involve liquid-liquid extraction. | [1] |

| Refractive Index | n20/D 1.513 | Useful for rapid, non-destructive identity and purity checks of the neat liquid. | [3][4] |

| Flash Point | 73.6 °C | The compound is not classified as flammable but is combustible. Avoid open flames and sparks, especially when heating. | [3][4] |

Solubility Profile: A Deeper Dive

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Toluene

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Expert Insight: For drug development professionals, the poor water solubility is a critical flag. In early-stage discovery, compounds are often prepared as 10-50 mM stock solutions in DMSO for high-throughput screening. It is crucial to verify that the compound does not precipitate upon dilution into aqueous assay buffers, as this can lead to false-negative results.

Analytical Characterization: Self-Validating Protocols

As no publicly available spectral data for this specific compound could be located, this section provides robust, field-tested protocols for its characterization. These methodologies are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: Identity, Purity, and Mass Confirmation via GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this compound due to its volatility (B.P. 198 °C) and thermal stability. GC provides high-resolution separation from impurities, while MS confirms the molecular weight and provides fragmentation patterns for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

-

System Suitability Check:

-

Inject a solvent blank (ethyl acetate) to ensure no system contamination.

-

Inject a known standard (e.g., a polycyclic aromatic hydrocarbon mix) to verify column performance and detector sensitivity.

-

-

GC Parameters (Exemplar):

-

Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Parameters (Exemplar):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of the main peak. Look for the molecular ion cluster (M⁺) exhibiting the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M⁺ and M+2⁺). For C₇H₂ClF₂N, the expected masses are ~173.0 and ~175.0 amu.

-

Calculate purity based on the peak area percentage.

-

Caption: A self-validating workflow for purity and identity confirmation via GC-MS.

Protocol: Structural Elucidation via Multinuclear NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition:

-

Expected Signals: The aromatic region (approx. 7.0-8.0 ppm) should show two signals corresponding to the two protons on the ring. They will appear as complex multiplets due to coupling with each other (meta-coupling) and with the two fluorine atoms.

-

-

¹³C{¹H} NMR Acquisition:

-

Expected Signals: Seven signals are expected for the seven unique carbon atoms. The carbon atoms bonded to fluorine will appear as doublets (due to C-F coupling). The nitrile carbon (C≡N) will appear significantly downfield (approx. 115-120 ppm).

-

-

¹⁹F NMR Acquisition:

-

Expected Signals: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms. The signals will be split by each other and by the adjacent aromatic protons, providing crucial connectivity information.

-

-

Data Analysis: Integrate signals, determine chemical shifts (ppm), and analyze coupling constants (J-values) across all spectra to assemble the final, confirmed structure.

Significance in Medicinal Chemistry and Drug Development

The specific arrangement of substituents on the this compound ring is not arbitrary; it is a scaffold designed to impart specific, desirable properties in a drug candidate.

-

Nitrile Group (C≡N): This group is a versatile synthetic handle. It can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or used to form heterocycles like tetrazoles (a common carboxylic acid bioisostere). It can also act as a hydrogen bond acceptor in receptor interactions.

-

Fluorine Atoms (F): The two fluorine atoms, particularly at the ortho-positions (2 and 6), provide a strong steric and electronic shield around the nitrile group.

-

Metabolic Stability: They can block sites of metabolic oxidation (cytochrome P450), increasing the half-life of a potential drug.

-

Modulating pKa: They are strongly electron-withdrawing, which can influence the acidity/basicity of adjacent functional groups.

-

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones.

-

-

Chlorine Atom (Cl): The chlorine at the 3-position introduces a lipophilic pocket-filling group, which can enhance binding to hydrophobic sub-pockets in a target protein. Its placement avoids the ortho positions, minimizing potential steric hindrance issues seen with larger halogens.

Caption: Structure-function relationships in drug design.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related benzonitriles should be used to inform handling procedures as a precautionary measure. Nitrile-containing compounds can be toxic.

General Hazard Profile (Inferred from Related Compounds):

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling and Storage:

| Parameter | Recommendation | Rationale | Source |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a certified chemical fume hood. | To prevent skin/eye contact and inhalation of any vapors, especially during heating or transfer. | [General Lab Safety] |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place. | To prevent contamination and degradation from atmospheric moisture. | [1] |

| Storage Temperature | Room temperature, ambient. | The compound is stable under normal ambient conditions. | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases. | To avoid vigorous, potentially hazardous reactions. | [General Chemical Safety] |

| Spill Procedure | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | To safely contain the liquid and prevent environmental release. | [General Lab Safety] |

Conclusion

This compound is a high-value chemical intermediate with a distinct set of physicochemical properties. Its liquid state, high boiling point, and poor aqueous solubility are key parameters that govern its application and handling. The specific arrangement of its halogen and nitrile functional groups makes it a strategically designed building block for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and binding properties of drug candidates. The analytical protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize, characterize, and handle this compound, thereby accelerating discovery and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 86225-73-2 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:86225-73-2,2,6-二氟-3-氯苯腈, [en.chemfish.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. file.bldpharm.com [file.bldpharm.com]

A Senior Application Scientist's Technical Guide to 3-Chloro-2,6-difluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzylnitriles

In the landscape of modern medicinal chemistry and agrochemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, bioavailability, and target binding affinity.[1][2] 3-Chloro-2,6-difluorobenzonitrile is a key intermediate that provides a versatile scaffold for introducing these desirable features. Its trifunctional nature—a nitrile group and three distinct halogen-substituted positions—offers a rich platform for synthetic elaboration. This guide provides an in-depth examination of its chemical properties, synthesis, and applications, grounded in established protocols and safety considerations.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful research and development endeavor. All quantitative data is summarized for clarity and rapid reference.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [3] |

| CAS Number | 86225-73-2 | [3] |

| Molecular Formula | C₇H₂ClF₂N | [3] |

| Molecular Weight | 173.55 g/mol | |

| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)F)Cl | [3] |

| InChI Key | QYALCKFGISNFMJ-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical and Computational Data

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 95°C @ 11 mmHg | [4][5] |

| Water Solubility | 0.019 g/L (25°C, practically insoluble) | [3] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[3] |

Synthesis Pathway and Mechanistic Rationale

The primary industrial synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. This process is both efficient and scalable.

Causality of Experimental Design

The chosen pathway involves the fluorination of a readily available polychlorinated precursor, 2,3,6-trichlorobenzonitrile. The key experimental choices are rationalized as follows:

-

Fluorinating Agent (Potassium Fluoride): Anhydrous potassium fluoride (KF) is the standard, cost-effective source of fluoride ions for this type of transformation. Its efficacy is dependent on its ability to dissociate in the reaction medium.

-

Solvent (N-Methyl-2-pyrrolidone - NMP): An aprotic polar solvent like NMP is critical.[4][5] Its high boiling point allows for the elevated temperatures required to overcome the activation energy of the SNAr reaction. Furthermore, its polar nature helps to solubilize the potassium fluoride and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.

-

Reaction Temperature (190°C): High temperature is necessary to drive the substitution of the chlorine atoms, which are relatively poor leaving groups compared to other halogens, on the electron-deficient aromatic ring. The temperature is carefully controlled to favor the desired difluoro- product while minimizing side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to the purified final product.

Caption: Synthesis workflow for this compound.

Application as a Pharmaceutical and Agrochemical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[3] Its value lies in its ability to be readily transformed into other key synthons. A primary application is its conversion to 2,6-difluorobenzonitrile (DFBN) through catalytic reduction (dechlorination).

Role in Drug and Agrochemical Development

-

Access to 2,6-Difluorobenzamide: The resulting 2,6-difluorobenzonitrile can be hydrolyzed to 2,6-difluorobenzamide, a core structure in the synthesis of benzoylurea insecticides.[4][5]

-

Versatile Building Block: The 2,6-difluoro substitution pattern is a desirable motif in many drug candidates. The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the aromatic ring susceptible to further nucleophilic substitution, allowing for the introduction of other functional groups.[6]

Dechlorination Workflow Diagram

This diagram shows the logical steps to convert the title compound into the valuable intermediate, 2,6-difluorobenzonitrile.

Caption: Workflow for the catalytic reduction of the title compound.

Detailed Experimental Protocols

The following protocols are based on established procedures described in patent literature and represent a self-validating system for the synthesis and subsequent reaction of this compound.[4][5]

Protocol 1: Synthesis of this compound[4][5]

-

Vessel Preparation: Ensure a suitable reaction vessel is clean, dry, and equipped with a mechanical stirrer, heating mantle, condenser, and nitrogen inlet.

-

Charging Reagents: In 100 g of N-methyl-2-pyrrolidone (NMP), dissolve 20.6 g of 2,3,6-trichlorobenzonitrile.

-

Addition of Fluorinating Agent: To the solution, add 13.9 g of anhydrous potassium fluoride.

-

Reaction: Under a nitrogen atmosphere, heat the stirred mixture to 190°C and maintain this temperature for 4 hours.

-

Initial Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium chloride byproduct and any unreacted potassium fluoride.

-

Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Mix thoroughly and allow the layers to separate.

-

Isolation: Collect the lower organic (oil) phase.

-

Purification: Purify the collected organic phase via vacuum distillation. Collect the fraction boiling at 95°C / 11 mmHg to yield pure this compound. The expected yield is approximately 95%.

Protocol 2: Catalytic Reduction to 2,6-Difluorobenzonitrile[5]

-

Vessel Preparation: Prepare a high-pressure autoclave rated for hydrogenation reactions.

-

Charging Reagents: Charge the autoclave with 17 g of this compound, 80 ml of water, 0.085 g of palladium on carbon catalyst (Pd/C, 5 wt%), and 12 g of triethylamine (acting as a base to neutralize the HCl byproduct).

-

Reaction: Seal the autoclave. Purge with nitrogen gas, then pressurize with hydrogen gas to 10 kg/cm ². Begin stirring and heat the reaction to 100°C for 3 hours, maintaining the hydrogen pressure.

-

Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Neutralization & Extraction: Adjust the pH of the filtrate to 5 using dilute hydrochloric acid. Extract the aqueous solution with methylene chloride (2 x 50 ml).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 2,6-difluorobenzonitrile.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

|---|---|---|

| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation. | [7][8] |

| Signal Word | Danger / Warning (Varies by supplier) | [7][8] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [7][8][9] |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][9][10] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.Store locked up. |[7][8][10] |

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][10]

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]

-

Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

Conclusion

This compound is a high-value intermediate whose utility is rooted in its specific halogenation pattern and reactive nitrile group. The synthetic route via halogen exchange is a robust and well-understood process, providing efficient access to this compound. Its primary application as a precursor to 2,6-difluorobenzonitrile and its derivatives solidifies its role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. Adherence to the detailed protocols and safety guidelines presented in this guide will ensure its effective and safe use in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3-Chloro-2,6-difluorobenzonitrile

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 3-Chloro-2,6-difluorobenzonitrile (CAS No. 86225-73-2), a key intermediate in the pharmaceutical and agrochemical industries.[1] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and purity assessment. This document serves as an in-depth resource for researchers, analytical scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental methodologies required for robust characterization. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Molecular Identity and Physicochemical Properties

The foundational step in any analytical endeavor is the confirmation of the molecule's basic properties. This compound is a polysubstituted aromatic compound whose structure presents unique spectroscopic challenges and signatures due to the interplay of its halogen and nitrile substituents.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 86225-73-2 | [1] |

| Molecular Formula | C₇H₂ClF₂N | [1][2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Monoisotopic Mass | 172.9843831 Da | [1][3] |

Structure:

(Note: Simplified 2D representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully define the substitution pattern and electronic environment of the aromatic ring.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4] For compounds with lower solubility, or for temperature-dependent studies, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, often requiring fewer scans than ¹³C NMR.[6]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[5]

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show two signals corresponding to the two aromatic protons. Their chemical shifts, multiplicities, and coupling constants are diagnostic of their positions relative to the electron-withdrawing fluorine, chlorine, and nitrile groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.5 - 7.7 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 Hz |

| H-5 | ~7.2 - 7.4 | Doublet of triplets (dt) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 1-2 Hz |

Interpretation:

-

H-4: This proton is ortho to one hydrogen (H-5) and meta to the fluorine at C-2 and C-6. The primary splitting will be a triplet due to coupling with the two adjacent fluorine atoms (³J(H-F)). This triplet will be further split into doublets by the adjacent H-5 (³J(H-H)).

-

H-5: This proton is ortho to H-4 and the chlorine atom, and para to the fluorine at C-2. It will appear as a doublet due to coupling with H-4 (³J(H-H)), with each peak of the doublet further split into a triplet by the two fluorine atoms at C-2 and C-6 (⁴J(H-F)).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The carbon atoms bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹J(C-F)), which are highly characteristic.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constants (¹J(C-F), Hz) | | :--- | :--- | :--- | :--- | | C1 (C-CN) | ~95 - 100 | Moderate ²J(C-F) | | C2 (C-F) | ~160 - 165 (d) | Large, ~250-270 Hz | | C3 (C-Cl) | ~135 - 140 | Small ³J(C-F) | | C4 (C-H) | ~130 - 135 | Small J(C-F) | | C5 (C-H) | ~120 - 125 | Small J(C-F) | | C6 (C-F) | ~160 - 165 (d) | Large, ~250-270 Hz | | C7 (CN) | ~114 - 117 | Small J(C-F) |

Interpretation:

-

The two carbons directly attached to fluorine (C2, C6) are significantly deshielded and appear far downfield as doublets with very large ¹J(C-F) coupling constants.

-

The carbon bearing the nitrile group (C1) is shifted significantly upfield, a characteristic feature for carbons situated between two ortho fluorine atoms.

-

The nitrile carbon (C7) appears in its typical region around 115 ppm. Other carbons will show smaller, multi-bond couplings to fluorine.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides the most direct confirmation of the fluorine environments. For this molecule, the two fluorine atoms are chemically equivalent due to symmetry.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F at C2, C6 | -105 to -115 | Multiplet |

Interpretation:

-

A single signal is expected, confirming the chemical equivalence of the two fluorine atoms.

-

This signal will appear as a multiplet due to coupling with the aromatic protons H-4 (³J(F-H)) and H-5 (⁴J(F-H)). The chemical shift is in the typical range for aromatic C-F bonds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[7]

Experimental Protocol: IR Data Acquisition

Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrumental interference.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Workflow for IR Analysis:

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Analysis

The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2230 - 2245 | C≡N (Nitrile) stretch | Strong, Sharp |

| ~1580 - 1620 | C=C Aromatic ring stretch | Medium-Strong |

| ~1450 - 1500 | C=C Aromatic ring stretch | Medium-Strong |

| ~1200 - 1300 | C-F (Aryl-Fluoride) stretch | Very Strong |

| ~800 - 900 | C-H out-of-plane bend | Strong |

| ~700 - 800 | C-Cl stretch | Medium-Strong |

Interpretation:

-

The most prominent and unambiguous peak is the strong, sharp absorption for the nitrile (C≡N) group around 2235 cm⁻¹. Its position and sharpness are highly characteristic.

-

The presence of very strong bands in the 1200-1300 cm⁻¹ region is definitive for the C-F bonds.

-

Multiple bands in the 1450-1620 cm⁻¹ region confirm the aromatic nature of the ring.

-

A band in the 700-800 cm⁻¹ range is consistent with the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through controlled fragmentation. It is a cornerstone of chemical identification.

Experimental Protocol: MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile, thermally stable organic compounds like this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will travel through the GC column (e.g., a 30m DB-5ms column) and be separated from any impurities based on its boiling point and column interactions.

-

Ionization (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is compiled into a mass spectrum.

Workflow for GC-MS Analysis:

Caption: General workflow for compound analysis by GC-MS.

MS Spectral Analysis

The EI mass spectrum provides a molecular fingerprint, confirming both the molecular weight and aspects of the compound's structure.

| m/z Value | Ion Identity | Significance |

| 173/175 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight. The ~3:1 ratio of the 173 and 175 peaks is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). |

| 138 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 112 | [M - Cl - CN]⁺ | Subsequent loss of the nitrile group. |

Interpretation:

-

Molecular Ion (M⁺): The most critical feature is the molecular ion cluster. The peak at m/z 173 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z 175 corresponds to the ³⁷Cl isotope. The relative intensity of these peaks, approximately 3:1, is definitive proof of the presence of a single chlorine atom in the molecule.

-

Fragmentation: The primary fragmentation pathway involves the loss of the chlorine radical to form a stable cation at m/z 138. Further fragmentation can occur, such as the loss of the nitrile group (26 Da), leading to a fragment at m/z 112. This logical fragmentation pattern strongly supports the proposed structure.

-

High-Resolution MS (HRMS): For ultimate confirmation, HRMS would yield an exact mass measurement (e.g., 172.9844 for the ³⁵Cl species), which can be used to confirm the elemental composition (C₇H₂³⁵ClF₂N) with high confidence.[1]

Summary and Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS.

-

NMR spectroscopy definitively establishes the substitution pattern on the aromatic ring, with characteristic couplings between H, C, and F nuclei.

-

IR spectroscopy provides rapid confirmation of essential functional groups, notably the sharp C≡N stretch and the strong C-F stretches.

-

Mass Spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial validation point.

Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality control of this compound, ensuring its suitability for downstream applications in scientific research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C7H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,6-difluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2,6-difluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will dissect the theoretical basis for the expected spectrum, predict the chemical shifts and complex spin-spin coupling patterns, and provide a field-proven, step-by-step protocol for acquiring a high-quality spectrum. The guide emphasizes the causality behind experimental choices and spectral features, ensuring a deep understanding of how the unique electronic environment of this polysubstituted aromatic compound dictates its ¹H NMR signature.

Introduction: The Molecule and the Method

This compound (CAS No. 86225-73-2) is a highly functionalized aromatic building block, valuable in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] Its structure, featuring a combination of electron-withdrawing and sterically influential substituents—a nitrile group, two fluorine atoms, and a chlorine atom—creates a unique and informative ¹H NMR spectrum.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds.[3] For a molecule like this compound, ¹H NMR does not merely confirm the presence of protons but reveals their precise electronic environment and spatial relationships to neighboring atoms through three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).[4][5][6] This guide will provide a predictive analysis of these parameters, offering a roadmap for interpreting the experimental spectrum.

Theoretical Framework and Spectral Prediction

The aromatic region of the ¹H NMR spectrum for this compound is defined by two non-equivalent protons at positions 4 and 5 of the benzene ring. The asymmetry introduced by the chlorine atom at C-3 ensures that H-4 and H-5 are chemically distinct, giving rise to two separate signals.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups decrease this density, "deshielding" the proton from the applied magnetic field and shifting its resonance to a higher frequency (downfield).[6]

-

Baseline: Protons on an unsubstituted benzene ring resonate at approximately 7.3 ppm.[7]

-

Effect of Fluorine (-F): The two fluorine atoms at C-2 and C-6 are the most electronegative substituents. Their powerful inductive electron-withdrawing effect will cause a significant downfield shift for both H-4 and H-5.

-

Effect of Chlorine (-Cl): The chlorine atom at C-3 is also strongly electron-withdrawing, further deshielding the adjacent H-4 and the ortho H-5.

-

Effect of Nitrile (-CN): The cyano group is a potent electron-withdrawing substituent through both induction and resonance. Furthermore, its magnetic anisotropy can contribute to the deshielding of nearby protons, although this effect is generally considered minor compared to its electric field effect.[8][9][10]

Prediction: Both H-4 and H-5 will appear significantly downfield from the 7.3 ppm benchmark of benzene. Given the proximity of H-5 to the highly electronegative fluorine at C-6 (ortho relationship), it is predicted to be the more deshielded proton, appearing at a higher chemical shift than H-4.

Predicting Spin-Spin Coupling (Multiplicity)

The most intricate and informative feature of this spectrum is the splitting pattern (multiplicity) of the signals, which arises from coupling between the magnetic moments of nearby nuclei. In this molecule, the protons couple not only to each other (H-H coupling) but also to the two fluorine atoms (H-F coupling). Fluorine (¹⁹F) has a nuclear spin of I = ½, just like a proton, and its coupling to protons can be observed over several bonds.[11]

Proton H-5 Analysis:

-

Ortho H-H Coupling (³JHH): H-5 is coupled to the adjacent H-4. This three-bond coupling is typically strong in aromatic systems, with a coupling constant (³JHH) in the range of 7–10 Hz.

-

Ortho H-F Coupling (³JHF): H-5 is also ortho to the fluorine atom at C-6. This three-bond coupling is also typically strong, with a ³JHF value often between 7–11 Hz.

-

Para H-F Coupling (⁵JHF): A much weaker, five-bond coupling may exist between H-5 and the fluorine at C-2. This para coupling is often very small (0–3 Hz) and may not be resolved.[12]

Proton H-4 Analysis:

-

Ortho H-H Coupling (³JHH): H-4 is coupled to H-5 with the same coupling constant described above.

-

Meta H-F Coupling (⁴JHF): H-4 is meta to the fluorine atom at C-2. This four-bond coupling is weaker than ortho coupling, with a typical ⁴JHF value of 4–8 Hz.[11]

-

Para H-F Coupling (⁵JHF): A weak five-bond para coupling to the fluorine at C-6 may also be present, similar in magnitude to the other para coupling.

Predicted Multiplicity: Each proton signal is expected to be a doublet of doublets of doublets (ddd) , assuming all three couplings are resolved. If the long-range para coupling is not resolved, the signals will appear as a doublet of doublets (dd) .

The diagram below illustrates the key coupling interactions that determine the multiplicity of the proton signals.

Caption: Coupling pathways in this compound.

Recommended Experimental Protocol

Acquiring a high-quality, high-resolution ¹H NMR spectrum is paramount for resolving the complex multiplicities discussed above. The following protocol outlines a self-validating system for sample preparation.

Materials:

-

This compound (5-15 mg)[13]

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), ~0.7 mL

-

5 mm NMR tubes, clean and unscratched

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Glass Pasteur pipette and cotton or glass wool plug

-

Small vial for dissolution

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-15 mg of the compound into a clean, dry vial. This quantity is optimal for achieving a good signal-to-noise ratio in a short time without causing line broadening due to excessive concentration.[13]

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent to the vial. CDCl₃ is a common first choice for many organic molecules.[14] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium lock signal for the spectrometer.

-

Internal Standard: Add a small amount of TMS. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[6] Using a stock solution of the deuterated solvent containing TMS is often the most convenient method.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A clear, homogeneous solution is critical for high-resolution spectra.[15]

-

Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube. Causality: This step is crucial as it removes any particulate matter or dust. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and loss of resolution, which would obscure the fine coupling details.[13]

-

Sample Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR parameters for this compound based on the preceding analysis.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | > 7.5 (more downfield) | ddd | ³J(H5-H4) ≈ 7-10 Hz³J(H5-F6) ≈ 7-11 Hz⁵J(H5-F2) ≈ 0-3 Hz |

| H-4 | > 7.5 (less downfield) | ddd | ³J(H4-H5) ≈ 7-10 Hz⁴J(H4-F2) ≈ 4-8 Hz⁵J(H4-F6) ≈ 0-3 Hz |

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how detailed structural information can be extracted from a complex aromatic system. The two non-equivalent protons give rise to two distinct multiplets, whose chemical shifts are dictated by the powerful inductive and anisotropic effects of the chloro, difluoro, and cyano substituents. The observed multiplicity, predicted to be a doublet of doublets of doublets for each proton, provides unambiguous evidence of the through-bond coupling relationships between the protons and their neighboring fluorine atoms. A careful analysis of the coupling constants allows for the definitive assignment of each signal to its corresponding proton. This guide provides the theoretical foundation and practical methodology required to confidently acquire and interpret this information-rich spectrum, enabling unequivocal structural verification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 86225-73-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. How To [chem.rochester.edu]

- 15. organomation.com [organomation.com]

FTIR and Raman spectra of 3-Chloro-2,6-difluorobenzonitrile

An In-depth Technical Guide to the Vibrational Spectra of 3-Chloro-2,6-difluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its molecular structure and vibrational properties is essential for quality control and reaction monitoring.[1] This document integrates theoretical calculations using Density Functional Theory (DFT) with established experimental principles to provide a detailed assignment of the fundamental vibrational modes. We present a self-validating methodology that combines computational chemistry with spectroscopic analysis, offering researchers a robust framework for characterizing this and similar halogenated benzonitrile compounds.

Introduction: The Significance of Halogenated Benzonitriles

Benzonitrile derivatives featuring halogen substitutions are a cornerstone in modern synthetic chemistry. Their unique electronic properties and reactivity make them valuable building blocks for a wide array of complex molecules, particularly in the life sciences sector. This compound (C₇H₂ClF₂N) is one such molecule, whose utility as a pharmaceutical intermediate necessitates precise analytical methods for its identification and characterization.[1]

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, torsion) and is sensitive to the molecule's symmetry, bond strengths, and atomic masses. By combining experimental spectra with theoretical calculations, we can achieve a definitive assignment of these modes, providing a detailed molecular fingerprint.

This guide employs a standard computational approach, utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method well-regarded for its balance of accuracy and computational efficiency in predicting vibrational frequencies of organic molecules.[2][3]

Molecular Structure and Computational Approach

The first step in any vibrational analysis is to establish a precise understanding of the molecule's geometry. The structure of this compound, with its substituted benzene ring, dictates the nature of its vibrational modes.

Caption: Molecular structure of this compound.

Theoretical Foundation: Density Functional Theory (DFT)

DFT has become a standard tool for chemists to predict molecular properties.[4] It provides a robust framework for calculating the ground-state electronic structure of a molecule, from which properties like optimized geometry and harmonic vibrational frequencies can be derived. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate; this level of theory has been shown to yield theoretical wavenumbers that are in very good agreement with experimental values for a wide range of organic molecules, including substituted benzenes.[2]

It is a known phenomenon that theoretical harmonic frequencies are typically higher than experimental anharmonic frequencies. To account for this, a uniform scaling factor (often ~0.961 for this level of theory) is applied to the calculated wavenumbers to improve the correlation with experimental data.[3]

Methodologies: A Self-Validating Workflow

The synergy between computational and experimental work is critical. The following protocols outline the standard procedures for both, forming a workflow that allows for mutual validation.

Computational Protocol

The theoretical spectra are generated through a multi-step process. This workflow ensures that the frequency calculations are performed on a true energy minimum structure.

Caption: Standard computational workflow for vibrational analysis.

Step-by-Step Computational Procedure:

-

Structure Definition: The initial molecular structure of this compound is built using molecular visualization software like GaussView.

-

Geometry Optimization: A full geometry optimization is performed using the Gaussian 09W program package. The DFT/B3LYP method with the 6-311++G(d,p) basis set is selected.[5] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. A key validation step here is to confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.

-

Scaling: The calculated harmonic frequencies are scaled to correct for anharmonicity and limitations in the theoretical model.[3]

-

Vibrational Assignment: The nature of each vibrational mode is determined by analyzing its Potential Energy Distribution (PED) using software like VEDA 4.[5] This step is crucial for assigning a specific molecular motion to each calculated frequency.

Experimental Protocol (Standard Procedure)

FTIR Spectroscopy:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is standard. A small amount of the sample (~1 mg) is intimately mixed and ground with spectroscopic grade KBr (~100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the 4000–400 cm⁻¹ range, using a spectrometer such as a Bruker MultiRAM. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly into a sample holder (e.g., a capillary tube or aluminum cup).

-

Data Acquisition: The FT-Raman spectrum is recorded, typically in the 3500–50 cm⁻¹ range. A Nd:YAG laser operating at 1064 nm is commonly used for excitation to minimize fluorescence.

Spectral Analysis and Vibrational Mode Assignments

The vibrational spectrum of this compound can be systematically analyzed by dividing it into characteristic regions corresponding to different types of molecular motion. The assignments presented below are based on DFT calculations and comparison with known vibrational frequencies of related benzonitrile derivatives.[6][7]

Table 1: Predicted Vibrational Assignments for this compound

| Calculated Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity | Vibrational Mode Assignment | Description of Motion |

| ~3080 | Low | Medium | ν(C-H) | Aromatic C-H stretching |

| ~2235 | High | High | ν(C≡N) | Cyano group stretching |

| ~1600 | High | High | ν(C-C) | Aromatic ring stretching |

| ~1570 | High | High | ν(C-C) | Aromatic ring stretching |

| ~1450 | Medium | Medium | ν(C-C) | Aromatic ring stretching |

| ~1250 | Very High | Medium | ν(C-F) | C-F stretching |

| ~1150 | Medium | Low | β(C-H) | In-plane C-H bending |

| ~850 | High | Low | γ(C-H) | Out-of-plane C-H bending |

| ~780 | High | Medium | ν(C-Cl) | C-Cl stretching |

| ~550 | Medium | High | Ring Bending | In-plane ring deformation |

| ~420 | Medium | Medium | Ring Torsion | Out-of-plane ring deformation |

(Note: Frequencies are predictive and based on DFT calculations at the B3LYP/6-311++G(d,p) level. Intensities are qualitative.)

High-Frequency Region (>2000 cm⁻¹)

-

C-H Stretching (ν(C-H)): The aromatic C-H stretching vibrations are expected to appear as weak bands above 3000 cm⁻¹. For this compound, these would be found in the 3050-3100 cm⁻¹ region.

-

C≡N Stretching (ν(C≡N)): The nitrile group stretch is one of the most characteristic bands in the spectrum. It appears as a strong, sharp absorption in both FTIR and Raman spectra. For substituted benzonitriles, this band is typically located between 2220-2240 cm⁻¹.[5] The presence of electron-withdrawing groups like fluorine and chlorine is expected to slightly increase this frequency compared to unsubstituted benzonitrile.[5]

Fingerprint Region (2000 - 400 cm⁻¹)

This region contains a wealth of structural information from the complex coupling of stretching and bending vibrations.

-

Aromatic C-C Stretching (ν(C-C)): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹. These are often strong in both IR and Raman spectra and are sensitive to the substitution pattern on the ring.[2]

-

C-F Stretching (ν(C-F)): The C-F stretching mode is known to produce a very strong absorption in the infrared spectrum, typically in the 1200-1300 cm⁻¹ range.[2] Due to the two fluorine atoms in the molecule, strong features are predicted in this region.

-

C-H Bending: In-plane (β) and out-of-plane (γ) bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bends are particularly useful for determining the substitution pattern of the benzene ring and typically appear as strong bands in the 900-700 cm⁻¹ range in the IR spectrum.

-

C-Cl Stretching (ν(C-Cl)): The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.[5] The exact position depends on the coupling with other modes. In mono-chloro benzene derivatives, this mode is often observed in the 800-700 cm⁻¹ range.[5]

Conclusion

This guide has detailed a combined theoretical and experimental framework for the comprehensive analysis of the . By leveraging the predictive power of Density Functional Theory, we have established a detailed assignment of the principal vibrational modes, from the characteristic high-frequency C≡N stretch to the complex interactions in the fingerprint region. The methodologies and data presented herein provide a valuable resource for researchers and drug development professionals, enabling robust characterization, quality assessment, and process monitoring of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding the Solubility of 3-Chloro-2,6-difluorobenzonitrile in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-2,6-difluorobenzonitrile is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reaction efficiency, purification, and formulation are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing that extensive, publicly available solubility data is limited, we shift the focus from a simple data repository to a detailed methodological protocol. This document equips researchers with the foundational principles and practical steps to experimentally determine the solubility of this compound in solvents relevant to their specific applications, ensuring reliable and reproducible results.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a reagent is a fundamental physicochemical property that dictates its utility in a chemical process. For this compound, a halogenated aromatic nitrile, understanding its behavior in different organic solvents is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solution. Poor solubility can lead to slower, incomplete reactions and the formation of undesirable byproducts.

-

Process Development and Scale-Up: Consistent solubility data is crucial for developing robust and scalable synthetic routes. It informs the choice of solvents for reactions, extractions, and purifications.

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for obtaining a crystalline product with high purity. Knowledge of solubility at different temperatures allows for the design of effective crystallization protocols.

-

Formulation: In the context of drug development and agrochemical formulation, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a prerequisite for achieving the desired bioavailability and stability.

Given the specialized nature of this compound, comprehensive solubility data across a wide range of organic solvents is not extensively published. Therefore, this guide will focus on the principles governing its solubility and provide a robust experimental protocol for its determination.

Physicochemical Properties and Predicted Solubility Trends

This compound possesses a unique combination of functional groups that influence its solubility:

-

Aromatic Ring: The benzene ring provides a nonpolar character.

-

Nitrile Group (-C≡N): This is a polar functional group capable of dipole-dipole interactions and acting as a weak hydrogen bond acceptor.

-

Halogen Atoms (Cl, F): The electronegative chlorine and fluorine atoms induce a dipole moment and contribute to the overall polarity of the molecule.

Based on the principle of "like dissolves like," we can predict general solubility trends:

-

High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) that can engage in dipole-dipole interactions with the nitrile and halo-substituents.

-

Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., Ethyl acetate, Dichloromethane).

-

Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene) and polar protic solvents (e.g., Methanol, Ethanol) where the solvent's strong hydrogen bonding network might be disrupted without significant favorable interactions with the solute.

These predictions provide a starting point for solvent selection, but experimental verification is essential for accurate quantitative data.

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could artificially inflate the measured concentration.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for easy comparison and analysis. This table can serve as a template for researchers to populate with their own findings.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Dielectric Constant (ε) | Polarity Index | Experimentally Determined Solubility (g/L) | Observations |

| Hexane | 1.88 | 0.1 | Enter experimental data | |

| Toluene | 2.38 | 2.4 | Enter experimental data | |

| Dichloromethane | 8.93 | 3.1 | Enter experimental data | |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Enter experimental data | |

| Ethyl Acetate | 6.02 | 4.4 | Enter experimental data | |

| Acetone | 20.7 | 5.1 | Enter experimental data | |

| Acetonitrile | 37.5 | 5.8 | Enter experimental data | |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Enter experimental data | |

| Dimethyl sulfoxide (DMSO) | 46.7 | 7.2 | Enter experimental data | |

| Methanol | 32.7 | 5.1 | Enter experimental data | |

| Ethanol | 24.5 | 4.3 | Enter experimental data |

Conclusion

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2,6-difluorobenzonitrile

Abstract